N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position, linked via an ethyl chain to a 1,3,5-trimethylpyrazole-4-carboxamide moiety. The cyclopropyl group may enhance metabolic stability, while the pyrazole carboxamide could contribute to target binding affinity.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-15(11(2)20(3)18-10)16(23)17-8-9-21-14(22)7-6-13(19-21)12-4-5-12/h6-7,12H,4-5,8-9H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCJQXOCPMJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. It begins with the preparation of the 3-cyclopropyl-6-oxopyridazine intermediate, often through the cyclization of suitable precursors under controlled conditions. This intermediate is then subjected to a reaction with 2-bromoethylamine or a similar reagent to introduce the ethyl linkage. The final step involves the condensation of this intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or its derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane (DCM) under basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization for high yield and purity, often employing continuous flow reactors to control reaction parameters precisely. Automation and real-time monitoring using spectroscopic methods can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole and pyridazine rings may undergo selective oxidation under specific conditions, altering the electronic properties of the compound.
Reduction: Reduction reactions can target the carbonyl groups present in the pyridazine and pyrazole cores, potentially converting them into alcohols or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions: Reagents like KMnO4 or CrO3 for oxidation, NaBH4 or LiAlH4 for reduction, and various alkyl halides or acyl chlorides for substitution reactions are often used. Solvents such as DCM, THF (tetrahydrofuran), and DMF (dimethylformamide) are commonly employed, with reaction conditions optimized to suit the specific transformation.
Major Products Formed: Depending on the reaction type, major products can include oxidized derivatives, reduced analogs with different functionalities, and substituted compounds with varied side chains or groups introduced at specific positions.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide finds applications across several scientific research fields:
Biology: Studies on its biological activity may reveal its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine: Its structural features suggest possible therapeutic applications, including anti-inflammatory, anticancer, or antiviral properties, pending detailed pharmacological studies.
Industry: The compound's unique properties make it suitable for use in specialty chemicals, agrochemicals, and potentially in the development of novel polymers or catalysts.
Mechanism of Action
The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxopyridazine groups can facilitate binding to active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding may alter the function of the target protein, leading to therapeutic or biological effects. Understanding these interactions at the molecular level can help elucidate pathways and identify potential off-target effects.
Comparison with Similar Compounds
Impact of Pyridazinone Modifications
Pyrazole Variations
- Trimethyl vs. In contrast, the dimethyl configuration in P-0042 allows for cyclopropylacetamide functionalization, which may influence hydrogen-bonding interactions.
Hypothetical Pharmacological Implications
Key hypotheses include:
- Enhanced Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to P-0042’s chlorine and pyrrolidinyl groups.
- Binding Affinity Trade-offs : The ethyl linker’s flexibility might lower binding affinity relative to P-0042’s rigid acetic acid spacer but improve pharmacokinetic properties.
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a pyrazole core substituted with a pyridazinone moiety and a cyclopropyl group , contributing to its pharmacological properties. Its molecular formula is , with a molecular weight of approximately 301.34 g/mol . The presence of these functional groups is crucial for its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃ |
| Molecular Weight | 301.34 g/mol |
| Key Functional Groups | Pyrazole, Pyridazinone, Cyclopropyl |
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis .
- Receptor Modulation : The compound may interact with cannabinoid receptors, influencing signaling pathways related to pain and inflammation .
- Cell Cycle Regulation : Studies suggest that it induces G1 cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent.
Biological Activities
The biological activities of this compound include:
- Anticancer Properties : The compound has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, it was reported to induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : By modulating cannabinoid receptors, it may reduce inflammation and pain responses .
- Metabolic Effects : It has been linked to favorable changes in lipid profiles and glucose levels in metabolic syndrome models .
Case Studies
Several studies have demonstrated the efficacy of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on human cancer cell lines, revealing significant reductions in cell viability and induction of apoptotic markers.
- Metabolic Syndrome Model : In animal studies, the compound improved serum lipid parameters and showed potential for treating metabolic disorders .
Q & A
Q. How can machine learning models predict its metabolic stability?
- Methodology : QSAR models trained on cytochrome P450 metabolism data (e.g., CYP3A4/2D6) use descriptors like topological polar surface area (TPSA) and molecular weight. Transfer learning from related pyridazinone derivatives improves prediction accuracy for hepatic clearance .
Key Research Parameters Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
